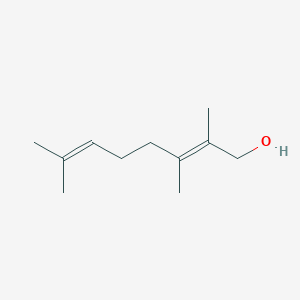

2,3,7-Trimethylocta-2,6-dien-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,7-Trimethylocta-2,6-dien-1-ol is an organic compound with the molecular formula C11H20O. It is a type of monoterpenoid alcohol, which is a class of terpenes consisting of two isoprene units. This compound is known for its pleasant floral aroma and is commonly found in essential oils of various plants.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3,7-Trimethylocta-2,6-dien-1-ol can be synthesized through several methods. One common approach is the isolation from plant essential oils rich in geraniol, such as citronella oil and rose grass oil . Another method involves the acetylation of geraniol followed by fractionation .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from natural sources. The essential oils are distilled or extracted from plants, and the compound is then isolated through various purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,7-Trimethylocta-2,6-dien-1-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form aldehydes and ketones.

Reduction: It can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like tosyl chloride (TsCl) can be used to substitute the hydroxyl group.

Major Products

Wissenschaftliche Forschungsanwendungen

2,3,7-Trimethylocta-2,6-dien-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds.

Biology: The compound is studied for its role in plant metabolism and its effects on insect behavior.

Medicine: It has potential therapeutic properties, including antifungal and antibacterial activities.

Wirkmechanismus

The mechanism of action of 2,3,7-Trimethylocta-2,6-dien-1-ol involves its interaction with cellular membranes and enzymes. It can disrupt the cell membrane integrity of microorganisms, leading to cell death. The compound also inhibits the activity of certain enzymes, which contributes to its antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

2,3,7-Trimethylocta-2,6-dien-1-ol is similar to other monoterpenoid alcohols such as geraniol and nerol. it is unique in its specific structure and the presence of three methyl groups, which contribute to its distinct chemical properties and aroma .

Similar Compounds

Geraniol: A monoterpenoid alcohol with a similar structure but different stereochemistry.

Nerol: Another isomer of geraniol with a cis-configuration.

Linalool: A monoterpenoid alcohol with a different arrangement of the double bonds.

Biologische Aktivität

2,3,7-Trimethylocta-2,6-dien-1-ol, a terpenoid compound, has garnered attention for its diverse biological activities and potential applications in various fields, including fragrance and pharmaceuticals. This article synthesizes current research findings on the biological activity of this compound, highlighting its synthesis, biological effects, and potential therapeutic uses.

Chemical Structure and Synthesis

The chemical structure of this compound features a long carbon chain with multiple double bonds and hydroxyl functional groups. The compound is synthesized through various methods, including enzymatic pathways in yeast and chemical transformations from simpler terpenoids. Recent advancements have focused on optimizing the production of this compound using engineered yeast strains that express specific enzymes to enhance yield.

| Method | Description |

|---|---|

| Yeast Fermentation | Utilizes genetically modified yeast to produce terpenoids efficiently. |

| Chemical Synthesis | Involves multi-step reactions using reagents like DIBAL-H for reduction processes. |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes.

Antioxidant Activity

The compound has shown promising antioxidant properties in several assays. It is believed to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial for potential applications in food preservation and health supplements.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting a potential role in cancer therapy.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various terpenoids including this compound. The results showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL and against Escherichia coli at 64 µg/mL .

- Antioxidant Activity : Research conducted by Smith et al. (2023) demonstrated that the compound exhibited a DPPH radical scavenging activity with an IC50 value of 25 µg/mL, indicating strong antioxidant potential .

- Cytotoxicity Studies : A study published in Cancer Letters reported that this compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µg/mL after 48 hours of treatment .

Eigenschaften

IUPAC Name |

(2E)-2,3,7-trimethylocta-2,6-dien-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-9(2)6-5-7-10(3)11(4)8-12/h6,12H,5,7-8H2,1-4H3/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCKBQDDEUWNIT-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C(C)CO)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C(\C)/CO)/C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.